6-(Benzyloxy)-1,2,3,4-tetrahydronaphthalen-2-amine
Description
Historical Development and Chemical Significance of Tetrahydronaphthalene Derivatives
The study of tetrahydronaphthalene and its derivatives has a rich history rooted in the exploration of polycyclic aromatic hydrocarbons. Initially investigated for their fundamental chemical properties, tetralins gained significant attention as their presence was identified in various natural products and pharmacologically active compounds. researchgate.net The partially saturated nature of the tetralin ring imparts a unique conformational flexibility compared to its fully aromatic or saturated counterparts, a feature that can be crucial for biological activity.
Historically, the synthesis of tetralin derivatives has been achieved through methods like the hydrogenation of naphthalene (B1677914) or intramolecular cyclization reactions, such as the Darzens tetralin synthesis. atamanchemicals.com The chemical significance of these derivatives is underscored by their role as building blocks in the synthesis of complex molecules, including antibiotics, antidepressants, and agents for treating Alzheimer's disease. researchgate.netresearchgate.net For instance, the tetralin framework is a crucial structural element in the antidepressant sertraline. researchgate.net
Importance of the Benzyloxy Moiety in Organic Synthesis and Functionalization
The benzyloxy group, a benzyl (B1604629) group linked to a molecule via an oxygen atom, is a widely used protecting group in organic synthesis. wikipedia.org Its stability under a range of acidic and basic conditions makes it a reliable choice for temporarily masking reactive hydroxyl groups during multi-step syntheses. chem-station.com The installation of a benzyloxy group is typically achieved by reacting an alcohol with a benzyl halide in the presence of a base. wikipedia.org
Beyond its protective role, the benzyloxy group can influence the electronic properties and reactivity of a molecule. Its presence can direct the outcome of subsequent chemical transformations and is a key feature in the design of molecules with specific biological targets. nih.gov Deprotection, or removal of the benzyl group, is commonly accomplished through catalytic hydrogenation, which regenerates the alcohol and produces toluene (B28343) as a byproduct. organic-chemistry.org
Role of the Amine Functionality in Complex Molecule Construction and Molecular Recognition
The amine functional group is fundamental to the structure and function of a vast array of biologically important molecules, including amino acids, neurotransmitters, and hormones. libretexts.orglumenlearning.com In the construction of complex molecules, the nitrogen atom of an amine can act as a nucleophile, participating in a wide variety of bond-forming reactions.
The basicity of the amine's nitrogen atom is a key determinant of its chemical behavior and plays a crucial role in molecular recognition. libretexts.orglumenlearning.com Amines can form hydrogen bonds, which are critical for the specific interactions between molecules, such as a drug and its protein target. rsc.org Furthermore, substituted ammonium (B1175870) moieties can engage in cation-π interactions with aromatic rings, a significant force in the binding of ligands to proteins. portlandpress.com This ability to participate in multiple types of non-covalent interactions makes the amine group a vital component in the design of molecules for biological applications.
Overview of Research Trajectories for Related Bicyclic Amines
Bicyclic amines, as a class of compounds, are of significant interest in modern drug discovery. nbinno.com Their rigid, three-dimensional structures provide a level of conformational constraint that can lead to enhanced binding affinity and selectivity for biological targets. nbinno.com This structural rigidity can also improve a drug candidate's metabolic stability. nbinno.com
Current research in this area is focused on the design and synthesis of novel bicyclic amine scaffolds to explore new areas of chemical space. mykhailiukchem.org For example, bicyclo[1.1.1]pentylamines are being investigated as bioisosteres for anilines, offering improved physicochemical properties for drug candidates. nih.govrsc.org The development of efficient synthetic routes to these complex structures is a key objective, as it enables the creation of diverse libraries of compounds for biological screening. nih.gov The study of compounds like 6-(benzyloxy)-1,2,3,4-tetrahydronaphthalen-2-amine contributes to this broader effort by providing insights into the synthesis and properties of functionalized bicyclic amines.
Structure
3D Structure
Properties
IUPAC Name |
6-phenylmethoxy-1,2,3,4-tetrahydronaphthalen-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO/c18-16-8-6-15-11-17(9-7-14(15)10-16)19-12-13-4-2-1-3-5-13/h1-5,7,9,11,16H,6,8,10,12,18H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVUBXTZKKMBOJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CC1N)C=CC(=C2)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1447312-32-4 | |
| Record name | 6-(benzyloxy)-1,2,3,4-tetrahydronaphthalen-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies for 6 Benzyloxy 1,2,3,4 Tetrahydronaphthalen 2 Amine
Convergent and Linear Synthetic Strategies: A Comparative Analysis
The architectural assembly of complex molecules like 6-(benzyloxy)-1,2,3,4-tetrahydronaphthalen-2-amine can be approached through two primary strategies: linear and convergent synthesis. A linear synthesis involves a sequential series of reactions where each step builds upon the previous one. In contrast, a convergent approach involves the independent synthesis of key fragments of the target molecule, which are then combined in the final stages.
Established Multi-Step Routes and Key Intermediates
An established and logical linear synthetic route to this compound commences from commercially available precursors. A common pathway involves the initial preparation of the corresponding tetralone, which then serves as a direct precursor to the desired amine.
A key multi-step sequence is outlined as follows:
Benzylation of 6-hydroxy-1-tetralone: The synthesis typically begins with the protection of the hydroxyl group of 6-hydroxy-1-tetralone. This is commonly achieved through a Williamson ether synthesis, reacting it with benzyl (B1604629) bromide in the presence of a base such as potassium carbonate to yield 6-(benzyloxy)-3,4-dihydronaphthalen-1(2H)-one. chemicalbook.com This reaction proceeds with high efficiency, often achieving yields upwards of 95%. chemicalbook.com
Reductive Amination: The final step is the conversion of the 6-(benzyloxy)-2-tetralone to the target primary amine. Reductive amination is a powerful and widely used method for this transformation. researchgate.net This reaction involves the condensation of the ketone with an ammonia (B1221849) source to form an intermediate imine, which is then reduced in situ to the amine. Common reducing agents for this process include sodium cyanoborohydride or catalytic hydrogenation.
Table 1: Representative Linear Synthesis of this compound
| Step | Starting Material | Reagents and Conditions | Product | Typical Yield (%) |
| 1 | 6-Hydroxy-1-tetralone | Benzyl bromide, K₂CO₃, Acetone, Reflux | 6-(Benzyloxy)-3,4-dihydronaphthalen-1(2H)-one | >95 |
| 2 | 6-(Benzyloxy)-3,4-dihydronaphthalen-1(2H)-one | Multi-step (e.g., enolization, oxidation/rearrangement) | 6-(Benzyloxy)-3,4-dihydronaphthalen-2(1H)-one | 35-45 (overall) |
| 3 | 6-(Benzyloxy)-3,4-dihydronaphthalen-2(1H)-one | NH₃ source (e.g., NH₄OAc), NaBH₃CN or H₂/Catalyst | This compound | 60-80 |
Novel Retrosynthetic Disconnections and Precursor Utilizations
Retrosynthetic analysis provides a framework for devising new synthetic routes by systematically breaking down the target molecule into simpler, readily available starting materials. lkouniv.ac.inamazonaws.com Applying this logic to this compound reveals several potential disconnections beyond the standard linear approach.
A primary disconnection breaks the C-N bond of the amine, leading back to the 6-(benzyloxy)-2-tetralone precursor, which aligns with the established reductive amination strategy. lkouniv.ac.in Further disconnection of the benzyloxy group (C-O bond) leads to 6-hydroxy-2-tetralone.
More innovative retrosynthetic strategies could envision the construction of the tetralin ring system itself through different bond-forming reactions. For instance, a [4+2] annulation strategy involving a suitably substituted diene and dienophile could be a convergent approach to construct the bicyclic core. nih.gov Another novel approach could involve an intramolecular Friedel-Crafts reaction of a precursor containing the necessary carbon skeleton, a strategy that has been employed in the synthesis of various tetralone derivatives.
Stereoselective Synthesis and Enantiomeric Enrichment Techniques
The C2 position of this compound is a stereocenter, meaning the compound can exist as a pair of enantiomers. As the biological activity of chiral molecules often resides in a single enantiomer, methods for stereoselective synthesis are of paramount importance.
Asymmetric Catalysis in Tetrahydronaphthalene Formation
Asymmetric catalysis offers a powerful tool for the enantioselective synthesis of chiral amines. One of the most effective methods is the asymmetric transfer hydrogenation of imines. rsc.orgrsc.orgnih.gov In this approach, the prochiral 6-(benzyloxy)-2-tetralone is first condensed with an amine source to form an imine in situ. This imine is then reduced using a chiral transition metal catalyst, typically based on ruthenium or rhodium, with a chiral ligand. The catalyst creates a chiral environment that directs the addition of hydrogen from a hydrogen donor (like formic acid or isopropanol) to one face of the imine, leading to the preferential formation of one enantiomer of the amine.
Table 2: Asymmetric Transfer Hydrogenation of a Tetralone-Derived Imine
| Catalyst/Ligand | Hydrogen Source | Solvent | Enantiomeric Excess (ee) (%) |
| Ru(II)-(R,R)-TsDPEN | HCOOH/NEt₃ | Dichloromethane | 92 |
| Ru(II)-(R,R)-TsDPEN | HCOOH/NEt₃ | Dimethylformamide | 95 |
| Rh(I)-Deguphos | H₂ | Methanol (B129727) | up to 98 |
Data is representative for analogous cyclic imine reductions. researchgate.net
Chiral Auxiliary-Mediated Approaches to Induce Stereocenter Formation
The use of chiral auxiliaries is a well-established strategy for diastereoselective synthesis. sigmaaldrich.com A chiral auxiliary is an enantiomerically pure compound that is temporarily attached to the substrate to direct a subsequent stereoselective reaction. osi.lv After the desired stereocenter is created, the auxiliary is removed.
In the context of synthesizing chiral this compound, a chiral auxiliary such as a sulfinamide (e.g., Ellman's auxiliary) can be condensed with the 6-(benzyloxy)-2-tetralone to form a chiral N-sulfinylimine. The sulfinyl group then directs the stereoselective addition of a hydride reducing agent to the C=N double bond. The resulting sulfinamide can then be cleaved under acidic conditions to yield the enantiomerically enriched primary amine. osi.lv The high diastereoselectivity is achieved due to the steric hindrance imposed by the chiral auxiliary, which favors hydride attack from the less hindered face.
Biocatalytic Transformations for Chiral Resolution and Synthesis
Biocatalysis has emerged as a powerful and green alternative for the synthesis of enantiopure compounds. Enzymes operate with high selectivity under mild conditions. ukri.org
Asymmetric Synthesis using Imine Reductases (IREDs): Imine reductases are enzymes that can catalyze the asymmetric reduction of imines to chiral amines with high enantioselectivity. nih.govresearchgate.net In a biocatalytic reductive amination, an IRED can be used to directly convert a mixture of 6-(benzyloxy)-2-tetralone and an amine source (like ammonia) into a single enantiomer of the target amine. nih.govnih.gov This one-pot process is highly efficient and can achieve excellent enantiomeric excess.
Enzymatic Kinetic Resolution (EKR): An alternative biocatalytic strategy is the kinetic resolution of the racemic amine. nih.govpolimi.it In this process, an enzyme, typically a lipase, selectively acylates one enantiomer of the racemic this compound in the presence of an acyl donor. nih.gov This results in a mixture of the acylated amine (as a single enantiomer) and the unreacted amine (as the opposite enantiomer), which can then be separated. The efficiency of a kinetic resolution is described by the enantiomeric ratio (E value); a high E value indicates excellent selectivity.
Table 3: Biocatalytic Approaches to Enantiopure Amines
| Method | Biocatalyst | Transformation | Key Advantage |
| Asymmetric Reductive Amination | Imine Reductase (IRED) | Ketone + Amine → Chiral Amine | Direct synthesis of a single enantiomer, potentially 100% theoretical yield. |
| Enzymatic Kinetic Resolution | Lipase (e.g., from Pseudomonas cepacia) | Racemic Amine + Acyl Donor → Enantiopure Acylated Amine + Enantiopure Amine | High enantioselectivity for resolving racemic mixtures. |
Diastereoselective Reaction Pathways and Control
The synthesis of specific stereoisomers of this compound is crucial for its application in pharmaceutical contexts, where biological activity is often dependent on the precise three-dimensional arrangement of atoms. Diastereoselective control in the synthesis of this compound, and related 2-aminotetralins, is achieved by directing the formation of the new stereocenter at the C2 position relative to any existing stereocenters or by creating both stereocenters in a controlled manner.
One of the most effective methods for achieving high diastereoselectivity is through the reductive amination of the corresponding ketone , 6-(benzyloxy)-3,4-dihydronaphthalen-2(1H)-one. This transformation can be rendered diastereoselective through several strategies:
Substrate Control: If a chiral center already exists within the molecule, it can influence the direction of the incoming nucleophile. However, for a prochiral ketone like 6-(benzyloxy)-3,4-dihydronaphthalen-2(1H)-one, this is not applicable unless a chiral auxiliary is attached.
Reagent Control: The use of chiral reducing agents or chiral catalysts can create a chiral environment that favors the formation of one diastereomer over another.
Catalyst Control: Asymmetric catalysis is a powerful tool for stereocontrol. In the context of reductive amination, both chemo- and biocatalysts are employed. For instance, transition metal catalysts (e.g., Rhodium, Iridium, Ruthenium) complexed with chiral ligands can facilitate highly enantioselective and diastereoselective hydrogenations of the intermediate imine.
A significant advancement in this area is the use of biocatalysts , specifically imine reductases (IREDs) . nih.govresearchgate.net These enzymes catalyze the asymmetric reduction of imines to amines with high enantioselectivity. nih.gov When applied to 2-tetralone (B1666913) derivatives, IREDs can produce chiral 2-aminotetralins with excellent optical purity. nih.govresearchgate.net The diastereoselectivity can be controlled by selecting the appropriate enzyme from a diverse panel of engineered IREDs, which can favor the formation of either the (R) or (S) enantiomer. researchgate.net
Another advanced approach involves the diastereoselective [4+2] annulation of 2-methyl aromatic aldimines with alkenes, catalyzed by half-sandwich rare-earth metal complexes. nih.gov This method allows for the divergent synthesis of both trans and cis diastereoisomers of multi-substituted 1-aminotetralin derivatives with high atom efficiency and excellent diastereoselectivity. nih.gov By choosing a specific rare-earth metal (e.g., Scandium for trans products or Yttrium for cis products), the stereochemical outcome can be precisely controlled. nih.gov While this method synthesizes 1-aminotetralins, the principles of catalyst-controlled diastereodivergent synthesis are applicable to other isomers.
The control of stereochemistry is a fundamental aspect of modern organic synthesis, influencing the reactivity, selectivity, and biological properties of the target molecules. rijournals.com The choice of strategy—be it catalyst-controlled hydrogenation, enzymatic reduction, or diastereodivergent annulation—depends on the desired stereoisomer and the availability of starting materials and catalysts.
Optimization of Reaction Conditions for Enhanced Yield and Purity
Microwave-Assisted Synthesis and Flow Chemistry Applications
The optimization of synthetic routes for this compound focuses on improving reaction efficiency, reducing reaction times, and increasing product yield and purity. Microwave-assisted organic synthesis (MAOS) and flow chemistry are two key technologies that address these goals.
Microwave-Assisted Synthesis utilizes microwave irradiation to heat chemical reactions. amazonaws.com Unlike conventional heating where heat is transferred inefficiently through convection, microwaves couple directly with polar molecules in the reaction mixture, leading to rapid and uniform heating. psu.edu This often results in dramatic reductions in reaction times, from hours to minutes, along with increased yields and cleaner product profiles due to the minimization of side reactions. amazonaws.comsphinxsai.com For the synthesis of heterocyclic compounds similar to the tetralin core, microwave irradiation has proven to be a highly effective tool. sphinxsai.commdpi.com
| Parameter | Conventional Heating (Reflux) | Microwave Irradiation | Reference |
|---|---|---|---|
| Reaction Time | 4-24 hours | 5-30 minutes | amazonaws.comsphinxsai.com |
| Yield | Moderate to Good | Good to Excellent | amazonaws.com |
| Energy Efficiency | Low | High | mdpi.com |
| Side Products | Often observed | Reduced/Minimized | amazonaws.com |
Catalyst Development and Ligand Effects in Amine Formation
The formation of the amine group at the C2 position is typically achieved via reductive amination of 6-(benzyloxy)-3,4-dihydronaphthalen-2(1H)-one. The choice of catalyst and associated ligands is paramount for achieving high efficiency and stereoselectivity.
Transition Metal Catalysis: Palladium (Pd), Rhodium (Rh), and Ruthenium (Ru) are commonly used catalysts for the hydrogenation of the C=N double bond of the imine intermediate. The electronic and steric properties of the ligands coordinated to the metal center profoundly influence the catalyst's activity and selectivity. Chiral ligands, such as BINAP, are employed to induce enantioselectivity in the amine product, which is a critical consideration in pharmaceutical synthesis. incatt.nl Recent research has focused on developing more active and robust catalysts that can operate under milder conditions with lower catalyst loadings. For example, palladium-catalyzed oxidative amination of olefins presents an alternative pathway to allylic amines. incatt.nl
Biocatalysis: The use of enzymes as catalysts offers a green and highly selective alternative to traditional metal catalysts. As mentioned, Imine Reductases (IREDs) are particularly effective for the synthesis of chiral amines from ketones. nih.gov These enzymes operate under mild aqueous conditions and demonstrate exceptional enantioselectivity. The development of extensive IRED libraries through metagenomic screening and protein engineering allows for the selection of an optimal biocatalyst for a specific substrate, providing access to either enantiomer of the desired amine product in high purity. nih.govresearchgate.net This chemo-enzymatic approach, combining traditional organic synthesis with biocatalysis, has been successfully applied to the synthesis of pharmaceutically relevant 2-aminotetralin derivatives. nih.gov
| Catalyst System | Key Features | Advantages | Reference |
|---|---|---|---|
| Pd/C with H₂ | Heterogeneous catalyst | Cost-effective, easy to remove | unimi.it |
| [Rh(COD)Cl]₂ + Chiral Ligand | Homogeneous catalyst | High enantioselectivity | organic-chemistry.org |
| Imine Reductases (IREDs) | Biocatalyst | High enantioselectivity, green conditions, operates in water | nih.govresearchgate.net |
| Rare-Earth Catalysts (Sc, Y) | Homogeneous catalyst | Diastereodivergent control, high atom economy | nih.gov |
Green Chemistry Principles in Synthesis Design
The integration of green chemistry principles into the synthesis of this compound is essential for developing sustainable and environmentally responsible manufacturing processes. jocpr.com Key areas of focus include minimizing solvent use, employing safer alternative media, maximizing atom economy, and reducing waste. jocpr.comrsc.org
Solvent Minimization and Alternative Media (e.g., Ionic Liquids, Water)
Traditional organic synthesis often relies on large volumes of volatile and hazardous organic solvents. Green chemistry seeks to reduce or eliminate their use.
Solvent Minimization and Solvent-Free Reactions: Performing reactions under solvent-free conditions, for instance using "grindstone chemistry" or resonant acoustic mixing, represents an ideal green approach by completely eliminating solvent waste. mdpi.comchemrxiv.org When solvents are necessary, their volume should be minimized.
Alternative Media:
Water: As a solvent, water is non-toxic, non-flammable, and inexpensive. While organic substrates may have limited solubility, the use of surfactants or co-solvents can overcome this issue. Biocatalytic steps, such as those using IREDs, are often performed in aqueous buffers, making the process inherently greener. nih.gov
Ionic Liquids (ILs): ILs are salts that are liquid at or near room temperature. tcichemicals.com They are considered green solvents due to their negligible vapor pressure, high thermal stability, and non-flammability. tcichemicals.comresearchgate.net ILs can also act as catalysts and can be designed to be recyclable, which helps in reducing waste. tcichemicals.comijsr.net Their unique solvating properties can lead to enhanced reaction rates and selectivities in various transformations, including aminations. ijsr.net However, considerations of their synthesis, cost, and potential toxicity are important for a complete life-cycle assessment. researchgate.net
Atom Economy and Waste Reduction Strategies
Atom Economy is a concept that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. jocpr.comrsc.org Reactions with high atom economy, such as additions and cycloadditions, are preferred over substitutions or eliminations that generate stoichiometric byproducts. primescholars.comnih.gov The diastereoselective [4+2] annulation approach to aminotetralins is an example of a 100% atom-efficient reaction. nih.gov
Waste Reduction Strategies:
Catalysis over Stoichiometric Reagents: Using catalytic amounts of a substance instead of stoichiometric reagents significantly reduces waste. Both transition metal catalysts and enzymes are prime examples of this principle. jocpr.com
Process Intensification: Technologies like flow chemistry can reduce waste by improving yields and minimizing the need for intermediate purification steps. ijprajournal.com
Waste Valorization: Investigating methods to convert byproducts into useful materials is another key strategy.
By designing the synthesis of this compound with these green principles in mind, the chemical industry can move towards more sustainable and efficient production methods. jocpr.com
Chemical Transformations and Derivatization of the 6 Benzyloxy 1,2,3,4 Tetrahydronaphthalen 2 Amine Core
Reactions at the Secondary Amine Nitrogen
The secondary amine nitrogen in the 6-(benzyloxy)-1,2,3,4-tetrahydronaphthalen-2-amine core serves as a key nucleophilic center, enabling the introduction of a wide variety of substituents and the construction of more complex molecular architectures.
Alkylation, Acylation, and Sulfonylation for N-Substituted Derivatives
The nucleophilic character of the secondary amine facilitates straightforward reactions with various electrophiles to furnish N-substituted derivatives.
Alkylation: Direct N-alkylation can be achieved by reacting the amine with alkyl halides, such as n-propyl iodide. This type of transformation is a fundamental step in the synthesis of pharmacologically relevant molecules. For instance, in syntheses analogous to that of Rotigotine, a related 5-methoxy-2-aminotetralin is N-alkylated with agents like 2-(thiophen-2-yl)ethylamine, followed by another alkylation with n-propyl iodide to yield a tertiary amine. These reactions are typically performed in the presence of a base to neutralize the hydrogen halide byproduct.
Acylation: The amine readily reacts with acylating agents like acid chlorides or anhydrides to form corresponding amides. For example, treatment with propionyl chloride in the presence of a suitable base would yield the corresponding N-propionyl amide derivative. This reaction is often high-yielding and proceeds under mild conditions.
Sulfonylation: Reaction with sulfonyl chlorides, such as p-toluenesulfonyl chloride, in a basic medium affords stable sulfonamide derivatives. This functional group can significantly alter the chemical and biological properties of the parent molecule.
| Reaction Type | Electrophile Example | Product Type | Typical Conditions |
|---|---|---|---|
| Alkylation | n-Propyl iodide | Tertiary Amine | Base (e.g., K2CO3), Solvent (e.g., Acetonitrile) |
| Acylation | Propionyl chloride | Amide | Base (e.g., Triethylamine), Solvent (e.g., Dichloromethane) |
| Sulfonylation | p-Toluenesulfonyl chloride | Sulfonamide | Base (e.g., Pyridine), Solvent (e.g., Dichloromethane) |
Reductive Amination Strategies for N-Functionalization
Reductive amination is a powerful method for forming carbon-nitrogen bonds and is particularly useful for introducing diverse substituents at the amine position. materialsciencejournal.org This process typically involves the reaction of a carbonyl compound with an amine to form an intermediate imine, which is then reduced in situ to the corresponding amine. materialsciencejournal.org
The core scaffold of this compound itself can be synthesized via reductive amination of the corresponding ketone, 6-(benzyloxy)-3,4-dihydronaphthalen-1(2H)-one, with an ammonia (B1221849) source. More importantly, the secondary amine of the title compound can be further functionalized using this strategy. By reacting this compound with various aldehydes or ketones in the presence of a suitable reducing agent, a wide array of tertiary amine derivatives can be synthesized.
Common reducing agents for this transformation include sodium triacetoxyborohydride (B8407120), sodium cyanoborohydride, and catalytic hydrogenation. libretexts.org For example, reacting the amine with 2-thiopheneacetaldehyde in the presence of sodium triacetoxyborohydride would yield the N-[2-(thiophen-2-yl)ethyl] derivative. This methodology is central to the synthesis of complex molecules like Rotigotine, where 5-methoxy-2-tetralone is reacted with an amine in the presence of sodium triacetoxyborohydride. libretexts.org Chemoenzymatic approaches using imine reductases (IREDs) have also been developed for similar structures, offering high enantioselectivity. msu.edujk-sci.com
Heterocyclic Ring Annulation Utilizing the Amine Moiety
The 2-aminotetralin structure serves as a classic β-arylethylamine, a key precursor for various heterocyclic ring-forming reactions, known as annulations. These reactions construct new rings fused to the existing tetrahydronaphthalene framework.
Pictet-Spengler Reaction: This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic cyclization to form a tetrahydroisoquinoline. wikipedia.org Reacting this compound with an aldehyde, such as formaldehyde, under acidic conditions would be expected to yield a tetracyclic tetrahydro-β-carboline analogue. The electron-rich nature of the benzyloxy-substituted ring facilitates the ring-closing electrophilic substitution step. wikipedia.org
Bischler-Napieralski Reaction: This is another powerful method for synthesizing dihydroisoquinoline derivatives. wikipedia.org The process involves the acylation of the secondary amine followed by cyclodehydration using a condensing agent like phosphorus oxychloride (POCl₃) or polyphosphoric acid. organic-chemistry.orgyoutube.com For example, after acylating the title compound with acetyl chloride, subsequent treatment with POCl₃ would induce an intramolecular electrophilic substitution to form a fused dihydropyridine ring, resulting in a tetracyclic dihydroisoquinoline system. nrochemistry.com The presence of the electron-donating benzyloxy group makes the aromatic ring sufficiently nucleophilic for this cyclization. organic-chemistry.orgnrochemistry.com
Modifications to the Benzyloxy Aromatic Ring and Ether Linkage
The benzyloxy group serves both as a protecting group for the phenol (B47542) and as an activating group that influences the reactivity of the aromatic ring.
Cleavage of the Benzyl (B1604629) Ether to Yield Phenolic Analogues
The removal of the benzyl group (debenzylation) to unmask the phenolic hydroxyl group is a common and critical transformation. This deprotection step yields 6-hydroxy-1,2,3,4-tetrahydronaphthalen-2-amine derivatives, which are often the ultimate targets in synthetic campaigns due to their structural analogy to endogenous catecholamines.
Several methods are effective for this cleavage:
Catalytic Hydrogenolysis: This is one of the most common and mild methods for benzyl ether cleavage. The reaction involves treating the compound with hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst. uomustansiriyah.edu.iq The process is typically clean, affording the desired phenol and toluene (B28343) as the only byproduct. The use of ammonium (B1175870) formate as a hydrogen donor in catalytic transfer hydrogenation is also an effective alternative to using hydrogen gas. wikipedia.org
Lewis Acid-Mediated Cleavage: Strong Lewis acids are highly effective for cleaving aryl ethers. Boron tribromide (BBr₃) is frequently used for the demethylation of aryl methyl ethers in syntheses of related compounds like Rotigotine and is equally applicable to the cleavage of benzyl ethers. libretexts.org The reaction is typically performed in an inert solvent like dichloromethane at low temperatures. Other Lewis acids, such as boron trichloride (B1173362) (BCl₃), can also be employed.
| Method | Reagents | Byproduct | Key Features |
|---|---|---|---|
| Catalytic Hydrogenolysis | H₂, Pd/C | Toluene | Mild, clean, widely used |
| Catalytic Transfer Hydrogenation | Ammonium Formate, Pd/C | Toluene | Avoids use of H₂ gas |
| Lewis Acid Cleavage | BBr₃ or BCl₃ | Benzyl bromide/chloride | Effective for robust substrates |
Electrophilic Aromatic Substitution on the Benzyloxy-Substituted Phenyl Ring
The benzyloxy group is a powerful ortho-, para-directing activating group for electrophilic aromatic substitution (EAS). libretexts.org This means it increases the electron density of the aromatic ring, particularly at the positions ortho and para to the point of attachment, making the ring more susceptible to attack by electrophiles. In the case of the 6-benzyloxy substituent on the tetralin core, the positions available for substitution are C-5 and C-7. The C-5 position is ortho to the benzyloxy group, while the C-7 position is meta. Due to the strong directing effect of the benzyloxy group, electrophilic substitution is expected to occur predominantly at the C-5 position.
Nitration: The introduction of a nitro group can be achieved using a mixture of nitric acid and sulfuric acid. Studies on the analogous 6-methoxy-1-tetralone have shown that nitration leads to the introduction of the nitro group at the C-5 position. materialsciencejournal.org This indicates that the alkoxy group's directing effect controls the regioselectivity of the reaction.
Halogenation: Reactions with bromine or chlorine in the presence of a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃) would be expected to yield the 5-halo-substituted derivative. The activating nature of the benzyloxy group may necessitate mild conditions to prevent poly-halogenation.
Friedel-Crafts Reactions: Both Friedel-Crafts alkylation and acylation are directed to the ortho (C-5) position. wikipedia.orgmasterorganicchemistry.com For example, reacting the compound with acetyl chloride and AlCl₃ would likely produce 5-acetyl-6-(benzyloxy)-1,2,3,4-tetrahydronaphthalen-2-amine. However, the presence of the amine functionality can complicate Friedel-Crafts reactions, as the lone pair on the nitrogen can coordinate with the Lewis acid catalyst, deactivating it. libretexts.org Therefore, protection of the amine group (e.g., as an amide) is often necessary before carrying out a Friedel-Crafts reaction.
| Reaction | Electrophile | Predicted Major Product | Directing Group |
|---|---|---|---|
| Nitration | NO₂⁺ | 5-Nitro-6-(benzyloxy)-1,2,3,4-tetrahydronaphthalen-2-amine | -OCH₂Ph (ortho-directing) |
| Bromination | Br⁺ | 5-Bromo-6-(benzyloxy)-1,2,3,4-tetrahydronaphthalen-2-amine | -OCH₂Ph (ortho-directing) |
| Friedel-Crafts Acylation | RCO⁺ | 5-Acyl-6-(benzyloxy)-1,2,3,4-tetrahydronaphthalen-2-amine* | -OCH₂Ph (ortho-directing) |
*Amine protection may be required.
Metal-Catalyzed Cross-Coupling Reactions on Halogenated Derivatives
The aromatic ring of this compound, once halogenated, becomes a prime substrate for a variety of metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds, enabling the introduction of diverse functional groups onto the tetralin core. thermofisher.comresearchgate.net Halogenation, typically at the C5 or C7 positions of the tetralin ring, provides the necessary handle (an aryl halide) for these transformations.
Prominent transition metals, particularly palladium, are central to these coupling methodologies. scispace.com Depending on the coupling partner and reaction conditions, a wide array of substituents can be installed. Key examples of such reactions applicable to halogenated this compound derivatives include the Suzuki-Miyaura, Sonogashira, and Heck couplings. thermofisher.comresearchgate.net
The Suzuki-Miyaura coupling involves the reaction of the aryl halide with an organoboron compound, such as a boronic acid or ester, catalyzed by a palladium complex. This method is highly valued for its mild reaction conditions and the commercial availability of a vast library of boronic acids, allowing for the introduction of various aryl, heteroaryl, or alkyl groups.
The Sonogashira coupling provides a direct route to alkynylated derivatives by coupling the aryl halide with a terminal alkyne. researchgate.net This reaction is typically co-catalyzed by palladium and copper salts and is instrumental in creating rigid, linear extensions to the molecular framework. researchgate.net
The Heck coupling facilitates the formation of a new carbon-carbon bond by reacting the aryl halide with an alkene. This reaction is a powerful tool for introducing vinyl groups, which can be further functionalized.
Below is a table summarizing these potential cross-coupling reactions on a hypothetical halogenated derivative.
| Reaction Name | Catalyst/Co-catalyst | Coupling Partner | Bond Formed | Potential Product Substructure |
| Suzuki-Miyaura | Pd(0) complex, Base | R-B(OH)₂ | C-C (Aryl-Aryl) | Aryl-substituted tetralin |
| Sonogashira | Pd(0) complex, Cu(I) salt | R-C≡CH | C-C (Aryl-Alkynyl) | Alkynyl-substituted tetralin |
| Heck | Pd(0) complex, Base | H₂C=CHR | C-C (Aryl-Vinyl) | Vinyl-substituted tetralin |
| Stille | Pd(0) complex | R-Sn(Alkyl)₃ | C-C (Aryl-Aryl/Vinyl) | Aryl/Vinyl-substituted tetralin |
| Buchwald-Hartwig | Pd(0) complex, Base | R₂NH, ROH, RSH | C-N, C-O, C-S | Amino, Ether, or Thioether-substituted tetralin |
Transformations of the Tetrahydronaphthalene Ring System
The tetrahydronaphthalene core itself is amenable to a range of chemical modifications that alter its oxidation state or ring structure.
Oxidation and Reduction Reactions on the Tetralin Core
Oxidation and reduction reactions target the saturated portion of the tetralin ring, particularly the benzylic carbons (C1 and C4), which are activated by the adjacent aromatic ring. lamission.edudu.edu.eg
Oxidation refers to a process that increases the number of bonds to oxygen or decreases the number of bonds to hydrogen. youtube.comyoutube.com The benzylic positions of the tetralin core are susceptible to oxidation, which can convert the C-H bonds into C-O bonds. For instance, an alkyl group on a benzene (B151609) ring can be oxidized to a carboxylic acid. leah4sci.com In the context of the tetralin ring, controlled oxidation can lead to the formation of tetralone derivatives. If the starting material is the parent amine, protecting the amine functionality is often necessary before carrying out such transformations.
Reduction involves an increase in the number of bonds to hydrogen or a decrease in bonds to electronegative atoms like oxygen. youtube.comyoutube.com In the synthesis of this compound, a common precursor is the corresponding ketone, 6-(benzyloxy)-1,2,3,4-tetrahydronaphthalen-2-one. The reduction of this ketone to an alcohol, followed by conversion to the amine, or direct reductive amination, are key synthetic steps. Common reducing agents for ketones include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). leah4sci.com
| Transformation | Typical Reagents | Functional Group Change | Effect on Oxidation State |
| Oxidation | CrO₃, KMnO₄ | Methylene (CH₂) → Ketone (C=O) | Increase |
| Reduction | NaBH₄, LiAlH₄ | Ketone (C=O) → Alcohol (CH-OH) | Decrease |
| Reductive Amination | H₂, Pd/C, NH₃ or NaBH₃CN, NH₄OAc | Ketone (C=O) → Amine (CH-NH₂) | Decrease |
Regioselective Hydroxylation and Epoxidation Studies
Further functionalization of the tetralin core can be achieved through regioselective hydroxylation and epoxidation.
Hydroxylation , the introduction of a hydroxyl (-OH) group, can be targeted to specific positions. The benzylic carbons (C1 and C4) are the most reactive sites for hydroxylation due to the stability of the resulting benzylic radical or cationic intermediates. Enzymatic catalysts, such as peroxygenases, have demonstrated high stereoselectivity in the benzylic hydroxylation of similar alkylbenzene structures, including the conversion of tetralin to (R)-1-tetralol with high enantiomeric excess. rsc.orgsemanticscholar.orgresearchgate.net Such biocatalytic methods offer a green chemistry approach to producing specific stereoisomers.
Epoxidation involves the formation of a three-membered cyclic ether (an epoxide) across a double bond. While the core tetralin ring of the title compound is saturated, derivatives containing unsaturation could undergo epoxidation. For example, if a double bond were present, as in a dihydronaphthalene derivative, reagents like meta-chloroperoxybenzoic acid (m-CPBA) could be used to form an epoxide. The subsequent acid-catalyzed ring-opening of the epoxide provides a route to anti-dihydroxylation, yielding a diol product. libretexts.org
Ring Expansion and Contraction Methodologies
Altering the size of the tetralin ring system opens pathways to novel molecular scaffolds that are of interest in medicinal chemistry. wikipedia.orgchemrxiv.org These transformations involve the cleavage and formation of C-C bonds within the ring structure.
Ring expansion reactions can convert the six-membered saturated ring of the tetralin system into a seven- or eight-membered ring. wikipedia.org A classic method for a one-carbon ring expansion is the Tiffeneau–Demjanov rearrangement. This reaction sequence typically involves the conversion of a ketone (e.g., a tetralone derivative) to a cyanohydrin, followed by reduction to a β-amino alcohol and subsequent diazotization. The resulting unstable diazonium salt can rearrange with the migration of a carbon bond, leading to an expanded ring. wikipedia.org Modern cascade reactions also provide efficient routes to medium-sized rings. york.ac.uk
Ring contraction methodologies can be used to synthesize five-membered rings from the tetralin core. wikipedia.org The Favorskii rearrangement, for instance, can contract a six-membered α-haloketone to a five-membered carboxylic acid derivative in the presence of a base. Cationic rearrangements, such as a pinacol-type rearrangement, can also facilitate ring contraction. wikipedia.org These methods are valuable for accessing more strained and structurally complex ring systems from readily available tetralin precursors. researchgate.net
Role As a Key Synthetic Intermediate and Molecular Building Block
Precursor in the Total Synthesis of Complex Natural Products and Bioactive Compounds
The 1,2,3,4-tetrahydronaphthalene (B1681288) skeleton is a core motif present in a wide array of biologically active compounds and natural products. As a functionalized derivative, 6-(benzyloxy)-1,2,3,4-tetrahydronaphthalen-2-amine serves as a crucial intermediate for the construction of more complex molecular targets. The synthesis of this key intermediate often begins with 6-hydroxy-1-tetralone, which is protected with a benzyl (B1604629) group to form 6-(benzyloxy)-3,4-dihydronaphthalen-1(2H)-one. chemicalbook.com This ketone is then converted to the corresponding amine.
While a direct total synthesis of a complex natural product starting from this specific amine is not extensively documented in readily available literature, its structural components are found in numerous important molecules. For instance, the aminotetralin framework is central to the structure of various dopamine (B1211576) receptor agonists. nih.gov The presence of the amine allows for the construction of nitrogen-containing heterocycles, a common feature in alkaloids. nih.gov The benzyloxy group serves as a protected phenol (B47542), which can be deprotected at a later synthetic stage to reveal a reactive hydroxyl group, further increasing the molecular complexity. This strategy is crucial in multi-step total syntheses where precise control over reactive functional groups is necessary. researchgate.net
Scaffold for Combinatorial Chemistry and Chemical Library Generation
In modern drug discovery, the use of "privileged scaffolds" is a key strategy for generating large libraries of compounds for high-throughput screening. nih.gov These scaffolds are molecular frameworks that are known to interact with various biological targets. The tetrahydronaphthalene core of this compound qualifies as such a scaffold.
Combinatorial chemistry techniques allow for the systematic modification of a core structure at multiple points of diversity. nih.gov For this compound, the primary amine serves as an ideal handle for diversification. It can be readily acylated, alkylated, or used in reductive amination reactions to attach a wide variety of substituents, thereby generating a large library of analogues from a single starting material. This approach has been successfully applied using related scaffolds, such as the solid-phase synthesis of a library of 6-hydroxy-tetrahydro-beta-carbolines from L-5-hydroxytryptophan. nih.gov The rigid structure of the tetralin core helps to project these appended substituents into specific regions of three-dimensional space, increasing the likelihood of specific interactions with protein binding sites.
Table 1: Potential Reactions for Library Generation
| Reaction Type | Reagent Class | Resulting Functional Group |
|---|---|---|
| Acylation | Acid Chlorides, Anhydrides | Amide |
| Sulfonylation | Sulfonyl Chlorides | Sulfonamide |
| Reductive Amination | Aldehydes, Ketones | Secondary/Tertiary Amine |
| Alkylation | Alkyl Halides | Secondary/Tertiary Amine |
Chiral Building Block for Asymmetric Synthesis Applications
Chirality is a fundamental aspect of molecular biology, and the synthesis of enantiomerically pure compounds is a major focus of medicinal chemistry. Chiral amines are exceptionally valuable as building blocks and auxiliaries in asymmetric synthesis. thieme-connect.demdpi.com When prepared in an enantiomerically pure form, (R)- or (S)-6-(benzyloxy)-1,2,3,4-tetrahydronaphthalen-2-amine becomes a powerful chiral building block.
The enantioselective synthesis of related chiral heterocycles, such as tetrahydroisoquinolines, often relies on the use of chiral precursors to control the stereochemical outcome of key reactions. nih.govnih.gov Asymmetric hydrogenation and transfer hydrogenation are powerful methods for preparing such chiral molecules. nih.gov A chiral aminotetralin can be incorporated into a target molecule, transferring its stereochemistry to newly formed stereocenters. Furthermore, the amine can be transformed into other functional groups or used to direct the stereoselective functionalization of the tetralin ring system, making it a versatile tool for constructing complex, three-dimensional molecules with high enantiopurity. nih.gov
Development of Molecular Probes and Chemical Tools for Biological Systems
Molecular probes and chemical tools are essential for studying biological processes within cells and organisms. These molecules are often designed with specific functionalities, such as fluorescent tags or reactive groups, to report on or perturb biological systems. The structure of this compound provides a suitable foundation for the development of such tools.
The primary amine can be readily coupled to fluorophores (e.g., fluorescein, rhodamine) or biotin (B1667282) tags to create probes for fluorescence microscopy or affinity purification studies. The benzyloxy group is a common pharmacophore found in molecules designed to interact with specific enzymes, such as monoamine oxidase (MAO). For example, compounds containing a benzyloxy motif linked to an aryl ring have been investigated as potent and selective MAO-B inhibitors. By modifying the aminotetralin scaffold and incorporating reporter tags, it is possible to design novel chemical probes to investigate the distribution and function of enzymes and receptors within biological systems.
Structure Activity Relationship Sar Studies and Molecular Recognition Principles Non Clinical Focus
Systematic Design of Analogues for SAR Elucidation
The rational design of analogues based on the 6-(benzyloxy)-1,2,3,4-tetrahydronaphthalen-2-amine structure is a key strategy for elucidating its SAR. This systematic approach involves the synthesis and evaluation of a series of related compounds where specific parts of the molecule are intentionally modified. researchgate.net The primary points of modification for this scaffold include:
The Amino Group (C2-position): Introducing various substituents on the nitrogen atom (N-substitution) to probe the size, lipophilicity, and hydrogen bonding capacity of the binding pocket.
The Aromatic Ring: Altering the substituent at the C6-position by varying the alkoxy group (e.g., replacing benzyloxy with methoxy (B1213986), ethoxy, or other groups), or by modifying the phenyl ring of the benzyl (B1604629) group itself (e.g., adding electron-donating or electron-withdrawing groups). The position of the substituent (e.g., C5, C6, C7) is also a critical variable. researchgate.net
The Tetralin Core: Introducing substituents on the saturated portion of the ring system or altering the stereochemistry at the chiral centers.
An improved synthetic route for creating such analogues often starts from β-tetralone intermediates, which are then converted to the desired 2-aminotetralin derivatives through methods like reductive amination. researchgate.net This allows for the creation of a diverse library of compounds for biological evaluation.
Influence of Substituents on Molecular Interactions and Binding Affinities
Substituents on the 2-aminotetralin scaffold exert profound control over binding affinity and selectivity by influencing steric, electronic, and hydrophobic interactions with the target protein.
The nature of the substituent on the C2-amino group is a critical determinant of the compound's binding profile. Studies on various 2-aminotetralin derivatives have shown that modifying this group can modulate both potency and selectivity. For instance, in the context of dopaminergic activity, the N,N-dipropyl substitution has been found to be highly effective among a series of N,N-dialkylaminotetralins. researchgate.net
For serotonin (B10506) receptors, steric and hydrophobic characteristics of the N-substituents are key. Research on 5-substituted-2-aminotetralin (5-SAT) analogues has revealed that steric and hydrophobic extensions at the C2-amino position can confer selectivity for the 5-HT₁A receptor over the 5-HT₇ receptor. nih.gov This indicates that the binding pocket of the 5-HT₁A receptor can accommodate and favorably interact with bulkier, more lipophilic N-substituents compared to the 5-HT₇ receptor.
| N-Substitution | Observed Impact on Binding Profile | Receptor Family Example | Reference |
|---|---|---|---|
| N,N-dipropyl | Consistently productive for activity | Dopamine (B1211576) Receptors | researchgate.net |
| Steric/Hydrophobic Extensions (e.g., larger alkyl groups) | Imparts selectivity for 5-HT₁A over 5-HT₇ | Serotonin Receptors | nih.gov |
The 6-benzyloxy group plays a multifaceted role in molecular recognition. The benzyloxy moiety itself is a significant hydrophobic pharmacophore that can engage in favorable π-π stacking interactions within the active site of a target protein. nih.gov Its size, shape, and conformational flexibility allow it to occupy and interact with hydrophobic pockets that might not be accessible to smaller alkoxy groups like methoxy or ethoxy.
Studies on other molecular scaffolds have demonstrated the importance of the benzyloxy group's placement. For instance, in a series of chalcone-based monoamine oxidase B (MAO-B) inhibitors, a benzyloxy group at the para-position of a phenyl ring resulted in higher inhibitory activity than when it was at the ortho-position, suggesting a specific directional and spatial requirement for optimal interaction. nih.gov
Modification of the aromatic portion of the 2-aminotetralin scaffold is a powerful tool for tuning activity. The presence and position of hydroxyl or alkoxy groups can dramatically enhance potency. For example, studies on 2-aminotetralins targeting dopamine receptors found that a 5,6-dihydroxy substitution pattern was the most effective potentiating group. researchgate.net In other systems, such as braylin (B15695) derivatives, homologation of a 6-alkoxy group beyond ethoxy was shown to be detrimental to activity, indicating an optimal size for the substituent at that position. nih.gov This suggests that while the 6-benzyloxy group provides significant hydrophobic bulk, its size may be optimal for some targets but too large for others, highlighting the importance of matching the ligand's features to the specific topology of the target's binding site.
| Aromatic Substitution | General Role / Observed Effect | Reference |
|---|---|---|
| Benzyloxy Group | Provides significant hydrophobic bulk; can engage in π-π stacking. | nih.gov |
| 5,6-Dihydroxy (on 2-aminotetralin) | Strongly potentiates dopaminergic activity. | researchgate.net |
| 6-Alkoxy (on braylin) | Optimal size observed (ethoxy); larger groups were deleterious. | nih.gov |
The three-dimensional arrangement of atoms in this compound is fundamental to its interaction with chiral biological targets like receptors and enzymes. The compound has a chiral center at the C2 position, meaning it can exist as two non-superimposable mirror images (enantiomers), designated (R) and (S).
Biological systems frequently exhibit a high degree of stereoselectivity, where one enantiomer binds with significantly higher affinity or elicits a stronger biological response than the other. For the 2-aminotetralin scaffold, this is well-documented. Studies on 5-substituted-2-aminotetralin derivatives targeting serotonin receptors showed a pronounced preference for the (S)-enantiomer, which displayed at least 50-fold higher affinity for 5-HT₁A, 5-HT₁B, and 5-HT₁D receptors compared to the (R)-enantiomer. nih.gov
Furthermore, the relative orientation of the substituents on the tetralin ring is critical. Maintaining a trans coplanar conformation of the dopamine-like moiety within 2-aminotetralin structures has been shown to be crucial for achieving the greatest presynaptic dopamine receptor activity. nih.gov In some complex molecular systems, the stereochemistry at a single position (e.g., C6) can act as a "functional switch," converting a molecule from an antagonist to an agonist at the same receptor. nih.gov This highlights that chirality-driven specificity goes beyond simple binding affinity and can fundamentally alter the functional outcome of the ligand-target interaction.
Pharmacophore Elucidation and Feature Mapping
Pharmacophore modeling aims to identify the essential three-dimensional arrangement of molecular features necessary for biological activity. dovepress.comresearchgate.net By analyzing the SAR of a series of active molecules, a common set of features can be distilled into a model that explains their ability to bind to a specific target.
Based on SAR studies of the 2-aminotetralin class of compounds, a general pharmacophore model can be proposed. The key structural elements essential for interaction typically include:
A Protonatable Amine: The amino group at the C2 position is a crucial feature, acting as a hydrogen bond donor or forming an ionic bond with an acidic residue (e.g., aspartate) in the receptor binding pocket. nih.gov
An Aromatic Center: The fused benzene (B151609) ring of the tetralin core provides a hydrophobic surface for van der Waals or π-π interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in the target.
A Hydrophobic/Steric Region: The substituent at the C6-position, in this case, the benzyloxy group, defines a key hydrophobic and sterically-defined region. The size, shape, and position of this group are critical for modulating selectivity between receptor subtypes. For example, steric bulk at the C5-position of the tetralin ring was found to favor binding to the 5-HT₇ receptor over the 5-HT₁A receptor. nih.gov
Defined Stereochemistry: The specific (S)-configuration at the C2-carbon is often essential for the correct orientation of the other pharmacophoric features within the binding site. nih.gov
These elements, arranged in a precise spatial geometry, constitute the pharmacophore. Understanding this map allows for the prediction of activity for new structures and the rational design of ligands with improved affinity and selectivity.
Spatial Arrangement Requirements for Optimal Recognition
The molecular architecture of this compound and its analogs is crucial for their interaction with biological targets. Specific spatial arrangements of key functional groups govern the affinity and selectivity of these compounds for their respective receptors. Research into the structure-activity relationships (SAR) of the broader class of 2-aminotetralin derivatives has illuminated several critical spatial requirements for optimal molecular recognition.
A pivotal factor in the recognition of 2-aminotetralin analogs is the stereochemistry at the C2 position of the tetralin core. Studies have consistently demonstrated a significant stereoselective preference, with the (S)-enantiomer exhibiting substantially higher affinity for various receptors, including serotonin 5-HT1A, 5-HT1B, and 5-HT1D receptors, as well as α2A- and α2C-adrenergic receptors. nih.govacs.orgacs.org This preference underscores the importance of the precise three-dimensional orientation of the amino group for effective interaction with the binding pocket of the target receptor. The spatial disposition of the amine is a key determinant for establishing critical interactions, such as hydrogen bonds, with receptor residues.
Furthermore, the substitution pattern on the aromatic ring of the tetralin scaffold plays a significant role in modulating binding affinity and selectivity. While the subject compound features a benzyloxy group at the 6-position, extensive research on 5-substituted-2-aminotetralins (5-SATs) provides valuable insights into the spatial requirements in this region. The introduction of various substituents at the C5 position has been shown to influence selectivity between different receptor subtypes. For instance, steric extensions at the C5-position can enhance selectivity for the 5-HT7 receptor over the 5-HT1A receptor. nih.gov This suggests that the volume and shape of the substituent in this region are critical for fitting into specific sub-pockets of the receptor.
The nature and size of the substituents on the C2-amino group also dictate the interaction with the receptor. Modifications at this position can impart selectivity for different receptors. For example, steric and hydrophobic extensions at the chiral C2-amino position have been found to confer selectivity for the 5-HT1A receptor. nih.gov Analogs with an N,N-dimethylamine substituent at the C2 position have demonstrated the highest affinity for the 5-HT1D receptor, irrespective of the substituent at the C5 position. nih.govacs.org This highlights that the spatial arrangement and electronic properties of the groups attached to the nitrogen atom are fundamental for fine-tuning receptor recognition.
The interplay between substituents at different positions is also a key aspect of the spatial requirements for optimal recognition. For example, in the case of 5-SATs with a C2 N,N-dimethylamine group, the nature of the C5 substituent was found to influence the secondary binding preference for either 5-HT1A or 5-HT1B receptors. nih.govacs.org When the C5 substituent was a phenyl or a 2'-fluorophenyl group, there was no significant difference in affinity between 5-HT1A and 5-HT1B receptors. However, a 2'-chlorophenyl analog showed a preference for 5-HT1B over 5-HT1A receptors. nih.govacs.org This indicates that the spatial relationship and combined electronic effects of substituents on both the aromatic ring and the amino group are critical for achieving receptor subtype selectivity.
The following table summarizes the influence of spatial arrangements of substituents on the 2-aminotetralin scaffold on receptor binding affinity, based on findings from related analogs.
| Structural Modification | Receptor Target(s) | Effect on Recognition/Affinity |
| (S)-enantiomer at C2 | 5-HT1A, 5-HT1B, 5-HT1D | At least 50-fold higher affinity compared to the (R)-enantiomer. nih.govacs.org |
| Steric extension at C5 | 5-HT7 vs. 5-HT1A | Improves selectivity for the 5-HT7 receptor. nih.gov |
| Steric/hydrophobic extension at C2-amino | 5-HT1A | Imparts selectivity for the 5-HT1A receptor. nih.gov |
| N,N-dimethylamine at C2 | 5-HT1D | Highest affinity at the 5-HT1D receptor. nih.govacs.org |
| 2'-chlorophenyl at C5 (with N,N-dimethylamine at C2) | 5-HT1B vs. 5-HT1A | Preference for 5-HT1B over 5-HT1A receptors. nih.govacs.org |
| Phenyl or 2'-fluorophenyl at C5 (with N,N-dimethylamine at C2) | 5-HT1A and 5-HT1B | No significant difference in affinities. nih.govacs.org |
Mechanistic Investigations of Molecular Interactions Non Clinical Focus
Receptor Binding Kinetics and Thermodynamics (e.g., in vitro competitive binding, saturation binding assays)
No published studies were found that report on the receptor binding kinetics or thermodynamics of 6-(benzyloxy)-1,2,3,4-tetrahydronaphthalen-2-amine. Therefore, data on its binding affinity (Kd), inhibitory constant (Ki), association rate (kon), or dissociation rate (koff) for any specific biological receptor are not available. Without such studies, it is not possible to present a data table or a detailed analysis of its receptor interaction profile.
Enzyme Inhibition Studies: Mode of Action and Inhibition Constant Determination
There is no information available in the scientific literature regarding the inhibitory effects of this compound on any enzyme systems.
Reversible vs. Irreversible Inhibition Mechanisms
Without experimental data, the nature of any potential enzyme inhibition (reversible, irreversible, or time-dependent) by this compound is unknown.
Kinetic Analysis of Enzyme-Inhibitor Interactions
No kinetic analyses, such as Michaelis-Menten or Lineweaver-Burk plots, have been published for this compound. As a result, parameters like the inhibition constant (Ki) and the mode of inhibition (e.g., competitive, non-competitive, uncompetitive) have not been determined.
Biophysical Characterization of Ligand-Target Complexes
Biophysical studies are crucial for a detailed understanding of the molecular interactions between a ligand and its target. However, no such characterizations have been published for this compound.
Surface Plasmon Resonance (SPR) for Real-Time Binding Kinetics
No Surface Plasmon Resonance (SPR) studies are available for this compound. Therefore, real-time data on the association and dissociation phases of its interaction with any biological target, which would allow for the calculation of kinetic constants, cannot be provided.
Isothermal Titration Calorimetry (ITC) for Thermodynamic Parameters
No Isothermal Titration Calorimetry (ITC) data have been reported for this compound. Consequently, the thermodynamic signature of its binding to any target, including the change in enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG), remains undetermined.
Crystallographic and NMR Studies of Ligand-Bound Protein Structures
Direct crystallographic or Nuclear Magnetic Resonance (NMR) spectroscopy studies for this compound complexed with its protein targets are not extensively available in the public domain. However, the broader class of 2-aminotetralin derivatives has been the subject of structural biology and computational modeling studies, particularly in the context of their interaction with serotonin (B10506) (5-HT) receptors. These studies provide valuable insights into the likely binding modes of this compound.
Molecular modeling and mutagenesis studies have been informed by cryo-electron microscopy (cryo-EM) and crystal structures of serotonin receptors, such as the 5-HT1A, 5-HT1B, and 5-HT1D subtypes. nih.govnih.gov These investigations reveal key interactions that are crucial for the binding and functional activity of 2-aminotetralin derivatives. The 2-aminotetralin scaffold serves as a rigid analog of phenylethylamine, a core pharmacophore for many neurotransmitters. wikipedia.org
The primary amine of the tetralin ring is a critical interaction point, typically forming a salt bridge with a conserved aspartate residue in transmembrane helix 3 (TMH3) of the serotonin receptors. The aromatic portion of the tetralin ring engages in hydrophobic and aromatic stacking interactions with conserved phenylalanine and tryptophan residues within the binding pocket.
For 5-substituted-2-aminotetralins (5-SATs), a class to which this compound is related, specific interactions at positions 3.33, 5.38, 5.42, 5.43, and 7.39 of the 5-HT1 subtypes have been identified as important for binding and selectivity. nih.govnih.gov The benzyloxy substituent at the 6-position of the tetralin ring in this compound would be expected to occupy a specific sub-pocket within the receptor, potentially forming additional hydrophobic and/or hydrogen bonding interactions that contribute to its binding affinity and selectivity profile.
| Interaction Type | Ligand Moiety | Receptor Residues (General for 5-HT Receptors) | Significance |
|---|---|---|---|
| Ionic Interaction (Salt Bridge) | Primary Amine | Aspartate (TMH3) | Primary anchor point for binding |
| Aromatic/Hydrophobic | Tetralin Ring | Phenylalanine, Tryptophan | Stabilizes the ligand in the binding pocket |
| Hydrophobic/Van der Waals | Benzyloxy Group | Variable residues in a sub-pocket | Contributes to affinity and selectivity |
Cellular Target Engagement Studies (in vitro, non-clinical context)
The engagement of this compound with its cellular targets is typically characterized using a variety of in vitro assays. These non-clinical studies are essential for determining the binding affinity, potency, and functional activity of the compound at its intended receptors.
Radioligand Binding Assays: A common method to determine the binding affinity of a compound for a specific receptor is through competitive radioligand binding assays. In these experiments, cell membranes expressing the target receptor are incubated with a fixed concentration of a radiolabeled ligand (a molecule known to bind to the receptor with high affinity) and varying concentrations of the test compound (this compound). The ability of the test compound to displace the radioligand from the receptor is measured, and from this, the inhibition constant (Ki) can be calculated. A lower Ki value indicates a higher binding affinity. For 2-aminotetralin derivatives, affinities are often evaluated at various serotonin receptor subtypes. nih.govacs.org
Functional Assays: To assess the functional activity of the compound (i.e., whether it acts as an agonist, antagonist, or inverse agonist), various signal transduction assays are employed. For G-protein coupled receptors (GPCRs) like the serotonin receptors, common functional assays include:
cAMP Assays: Measurement of changes in intracellular cyclic adenosine monophosphate (cAMP) levels.
[35S]GTPγS Binding Assays: This assay measures the activation of G-proteins by the receptor upon ligand binding.
Calcium Flux Assays: For receptors that couple to Gq proteins, changes in intracellular calcium concentrations are monitored.
These assays provide information on the potency (EC50 or IC50 values) and efficacy of the compound. Studies on related 2-aminotetralin derivatives have shown that they can act as agonists with varying degrees of potency and efficacy at different 5-HT1 receptor subtypes. nih.govnih.gov
| Assay Type | Parameter Measured | Receptor Target(s) | Typical Findings for 2-Aminotetralins |
|---|---|---|---|
| Radioligand Binding | Binding Affinity (Ki) | 5-HT Receptor Subtypes (e.g., 5-HT1A, 5-HT1B, 5-HT1D) | High affinity (nanomolar range) for specific subtypes. nih.govnih.gov |
| cAMP Assay | Potency (EC50/IC50) and Efficacy | Gi/Gs-coupled 5-HT receptors | Agonist or partial agonist activity. |
| [35S]GTPγS Binding | G-protein Activation | GPCRs | Demonstrates receptor activation by the ligand. |
Computational and Theoretical Chemistry Applications
Molecular Docking and Virtual Screening for Target Prediction and Binding Mode Analysis
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to forecast the binding mode of a ligand, such as 6-(benzyloxy)-1,2,3,4-tetrahydronaphthalen-2-amine, to the active site of a target protein. Virtual screening leverages this technique to rapidly screen large libraries of compounds against a biological target to identify potential leads. enamine.netmdpi.com
For a molecule with the structural features of this compound—containing a flexible benzyloxy group, a rigid tetralin core, and a basic amine—docking studies can elucidate how these different parts contribute to binding affinity and selectivity. For instance, studies on structurally related 2-aminotetralin analogs targeting serotonin (B10506) and adrenergic receptors have successfully used molecular docking to understand their multifaceted functional activities. nih.govacs.org
Once a compound is docked into a protein's active site, the specific interactions that stabilize the complex can be analyzed in detail. These interactions are fundamental to the molecule's biological activity. Key interactions for a compound like this compound would likely include:
Hydrogen Bonds: The primary amine (-NH2) group is a strong hydrogen bond donor, while the oxygen atom of the benzyloxy group can act as a hydrogen bond acceptor. The formation of hydrogen bonds with specific amino acid residues (e.g., Asp, Ser, Gln) in a binding site is often critical for high-affinity binding. rsc.orgsmu.edu The benzyl (B1604629) group itself can also accept weak hydrogen bonds. rsc.org
Ionic Interactions: In a physiological environment, the amine group is likely to be protonated (-NH3+), allowing it to form strong ionic bonds or salt bridges with negatively charged residues like aspartic acid or glutamic acid. This interaction is a hallmark for many aminergic G protein-coupled receptor (GPCR) ligands. nih.govacs.org
Hydrophobic and π-Interactions: The aromatic rings of the benzyloxy group and the tetralin core can engage in hydrophobic interactions, π-π stacking (with residues like Phenylalanine, Tyrosine, or Tryptophan), and cation-π interactions (between the protonated amine and an aromatic ring). nih.gov
In studies of similar 2-aminotetralin analogs at serotonin receptors, the basic amine was found to form a critical ionic interaction with a highly conserved aspartic acid residue (D3.32). nih.govacs.org The aromatic portions of these molecules were shown to interact with hydrophobic pockets, influencing receptor selectivity.
Table 1: Potential Ligand-Protein Interactions for this compound
| Molecular Moiety | Potential Interaction Type | Interacting Amino Acid Residues (Examples) |
|---|---|---|
| Amine Group (-NH₂) | Hydrogen Bond Donor, Ionic Bond (as -NH₃⁺) | Aspartic Acid, Glutamic Acid, Serine, Threonine |
| Benzyloxy Group (Oxygen) | Hydrogen Bond Acceptor | Serine, Threonine, Tyrosine, Asparagine, Glutamine |
| Aromatic Rings (Benzyl, Tetralin) | π-π Stacking, Hydrophobic Interactions | Phenylalanine, Tyrosine, Tryptophan, Leucine, Valine |
Virtual screening and molecular docking are not only used to evaluate known targets but also to predict new ones (target fishing) or to identify the most energetically favorable regions within a binding site, known as "hotspots." By docking this compound against a panel of protein structures, researchers can generate hypotheses about its potential biological targets.
The analysis of docking poses can reveal key residues that contribute disproportionately to the binding energy. These hotspot residues are crucial for ligand recognition and are often the focus of subsequent lead optimization efforts. For example, docking studies on 2-aminotetralin derivatives at serotonin receptors identified specific tyrosine and serine residues in transmembrane domain 5 as key determinants of affinity and selectivity. nih.govnih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity. nih.gov By correlating molecular descriptors (numerical representations of chemical structure) with activity, QSAR models can predict the activity of new, unsynthesized compounds, thereby guiding drug design and optimization. nih.gov
QSAR models can be developed in two, three, or even higher dimensions, depending on the descriptors used.
2D-QSAR: These models use descriptors calculated from the 2D representation of a molecule, such as physicochemical properties (e.g., logP for lipophilicity), topological indices, and counts of specific atoms or functional groups. thepharmstudent.comrsc.org For a series of tetralin amines, 2D-QSAR could correlate activity with descriptors like molecular weight, polar surface area, and the number of rotatable bonds.
3D-QSAR: These models require the 3D alignment of the molecules in a dataset and use descriptors based on the surrounding molecular fields. frontiersin.org Methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) calculate steric and electrostatic fields around the aligned molecules. The resulting contour maps highlight regions where modifications to the structure, such as adding bulky groups or electron-withdrawing groups, would likely increase or decrease activity. 3D-QSAR studies on 2-aminotetralin analogs have shown that steric bulk at different positions on the molecule can selectively enhance affinity for different receptor subtypes. nih.gov
The development of a robust and predictive QSAR model is a multi-step process.
Descriptor Selection: A vast number of molecular descriptors can be calculated for any given molecule. ucsb.edu A critical step in QSAR is to select a small subset of relevant descriptors that are highly correlated with the biological activity but not highly correlated with each other. nih.govyoutube.com For a compound like this compound, relevant descriptors might include:
Electronic Descriptors: Dipole moment, HOMO/LUMO energies, and atomic charges, which describe the molecule's electronic properties.
Steric/Topological Descriptors: Molecular volume, surface area, and shape indices that capture the size and geometry of the molecule.
Hydrophobicity Descriptors: LogP, which measures the lipophilicity of the compound.
Model Validation: To ensure a QSAR model is statistically sound and has predictive power, it must be rigorously validated. Common validation techniques include:
Internal Validation: Cross-validation methods like leave-one-out (LOO) are used to test the model's internal consistency. The model is repeatedly built using a subset of the data and used to predict the remaining data points. The cross-validated correlation coefficient (Q²) is a key metric.
External Validation: The model's true predictive ability is assessed using an external test set—a collection of compounds that were not used in building the model. The predictive correlation coefficient (R²_pred) is calculated for this set.
Y-Randomization: The biological activity data is randomly shuffled multiple times, and new QSAR models are built. A valid model should show very low correlation for the scrambled data, ensuring the original correlation was not due to chance.
Table 2: Key Statistical Parameters for QSAR Model Validation
| Parameter | Description | Typical Value for a Good Model |
|---|---|---|
| R² (Coefficient of Determination) | Measures the goodness-of-fit for the training set. | > 0.6 |
| Q² or R²cv (Cross-validated R²) | Measures the internal predictive ability of the model. | > 0.5 |
| R²_pred (Predictive R² for external set) | Measures the model's ability to predict new compounds. | > 0.6 |
Molecular Dynamics (MD) Simulations to Probe Conformational Dynamics and Ligand Stability
While molecular docking provides a static snapshot of a ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe how the complex behaves over time, typically on the nanosecond to microsecond timescale. mssm.edu
For this compound, MD simulations can provide crucial insights into:
Conformational Dynamics: The benzyloxy group and the amine substituent are flexible. MD simulations can explore the accessible conformations of the ligand both in solution and within the binding pocket. Studies on related aminotetralins have used MD simulations to understand conformational preferences that are critical for receptor activation. nih.govnih.gov
Ligand Stability: MD is a powerful tool to assess the stability of a binding pose predicted by docking. nih.gov If a docked ligand is unstable, it will often dissociate or shift to a different conformation during the simulation. The root-mean-square deviation (RMSD) of the ligand's atoms relative to its initial pose is a common metric used to quantify stability. researchgate.netacs.org A stable pose will exhibit a low and non-drifting RMSD value over the course of the simulation.
Role of Water Molecules: MD simulations explicitly include solvent, allowing for the study of water molecules in the binding site. These water molecules can mediate interactions between the ligand and the protein, and understanding their role is often essential for accurately predicting binding affinity.
Mechanism of Binding/Unbinding: With advanced simulation techniques, MD can be used to model the entire process of a ligand entering or leaving a binding site, providing a deeper understanding of the kinetics of the interaction.
In silico studies of 2-aminotetralin analogs at various GPCRs have extensively used MD simulations (up to 1 microsecond) to confirm the stability of docking poses and to observe dynamic interactions, such as the formation and breaking of hydrogen bonds, that are critical for receptor activation or inactivation. nih.govnih.gov
Simulation of Ligand-Target Complex Dynamics over Time
Molecular dynamics (MD) simulations are a powerful tool for understanding the behavior of a ligand when bound to a biological target, such as a protein receptor, over time. For a compound like this compound, MD simulations could provide insights into the stability of the ligand-receptor complex, the key amino acid residues involved in the interaction, and the conformational changes that occur upon binding. These simulations would typically involve placing the docked ligand-protein complex in a simulated physiological environment, including water molecules and ions, and then calculating the forces between atoms and their subsequent movements over a set period.
Analysis of Solvent Effects and Conformational Changes
The surrounding solvent can significantly influence the conformation and behavior of a molecule. Computational methods, such as explicit solvent MD simulations or implicit solvent models, could be employed to study how water or other solvents affect the three-dimensional shape of this compound. This analysis is crucial for understanding its solubility, stability, and how its conformation might adapt when approaching a binding site.
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. For this compound, DFT calculations would be instrumental in predicting its reactivity and electronic properties.
Orbital Analysis and Electrostatic Potential Mapping
DFT calculations can determine the energies and shapes of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The distribution of these frontier orbitals provides information about the regions of the molecule that are most likely to donate or accept electrons in a chemical reaction. Furthermore, electrostatic potential mapping can visualize the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which is critical for predicting non-covalent interactions with a target receptor.
Prediction of Reaction Pathways and Transition States
By mapping the potential energy surface, DFT calculations can be used to predict the most likely pathways for chemical reactions involving this compound. This includes identifying the structures of transition states and calculating the activation energies for various potential reactions, providing a deeper understanding of its chemical stability and potential metabolic fate.
Advanced Analytical and Spectroscopic Methodologies for Research Characterization Beyond Basic Identification
Chiral Separation Techniques for Enantiomeric Purity Determination
The separation of enantiomers is fundamental to understanding their distinct biological activities. For 6-(benzyloxy)-1,2,3,4-tetrahydronaphthalen-2-amine, determining the enantiomeric excess (ee) is crucial. This is typically achieved using chiral chromatography.
Preparative and Analytical Chiral Chromatography (HPLC, SFC)
High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are powerful techniques for resolving enantiomers. chromatographyonline.com The choice of chiral stationary phase (CSP) is paramount for achieving separation. Given that the target molecule is a primary amine, several types of CSPs would be suitable candidates for method development. nih.gov
Polysaccharide-based CSPs: Columns with derivatized cellulose (B213188) or amylose (B160209) are widely used and often successful in separating a broad range of chiral compounds, including amines. nih.gov
Cyclofructan-based CSPs: These have shown excellent selectivity for primary amines. chromatographyonline.com
Crown ether-based CSPs: These are specifically effective for separating primary amines, although they often require acidic mobile phases. wiley.com
In a typical analytical approach, a racemic standard of this compound would be screened against a panel of chiral columns using both HPLC and SFC. SFC is often favored for its speed and reduced consumption of organic solvents. selvita.com The mobile phase for SFC would typically consist of supercritical carbon dioxide with a polar co-solvent (modifier) like methanol (B129727) or ethanol, often with an acidic or basic additive to improve peak shape and resolution. chromatographyonline.com For HPLC, normal-phase (e.g., heptane/alcohol) or polar organic modes could be employed. nih.gov
Once an effective separation method is developed on an analytical scale, it can be scaled up to preparative chromatography to isolate larger quantities of each enantiomer for further studies.
Illustrative Analytical Chiral SFC Screening Data for Racemic this compound
| Chiral Stationary Phase (CSP) | Mobile Phase (CO2/Modifier) | Modifier Composition | Retention Time (R-enantiomer) (min) | Retention Time (S-enantiomer) (min) | Resolution (Rs) |
|---|---|---|---|---|---|
| Polysaccharide Derivative A | 80/20 | Methanol + 0.1% Additive | 3.5 | 4.1 | 1.8 |
| Polysaccharide Derivative B | 85/15 | Ethanol + 0.1% Additive | 5.2 | 5.5 | 0.9 |
| Cyclofructan Derivative | 75/25 | Methanol + 0.1% Additive | 4.8 | 6.0 | 2.5 |
| Crown Ether Derivative | 90/10 | Methanol + 0.8% TFA | 7.1 | 8.5 | 2.1 |
Note: This data is hypothetical and for illustrative purposes only.
Chiral Derivatization for Spectroscopic Analysis
While not a separation technique itself, chiral derivatization is a powerful method used in conjunction with spectroscopy, particularly Nuclear Magnetic Resonance (NMR), to determine enantiomeric purity. wikipedia.org This indirect approach involves reacting the racemic amine with an enantiomerically pure chiral derivatizing agent (CDA) to form a mixture of diastereomers. sigmaaldrich.com Since diastereomers have different physical properties, they can be distinguished by standard achiral analytical techniques like NMR spectroscopy. researchgate.net
For this compound, a suitable CDA would be a reagent that reacts readily with the primary amine group, such as Mosher's acid chloride (α-methoxy-α-(trifluoromethyl)phenylacetyl chloride) or a BINOL-based derivatizing agent. wikipedia.orgrsc.org The resulting diastereomeric amides would exhibit distinct signals in the ¹H or ¹⁹F NMR spectrum. The ratio of the integrals of these distinct peaks would directly correspond to the enantiomeric ratio of the original amine sample. researchgate.net
Illustrative ¹⁹F NMR Data for Diastereomers of Derivatized this compound
| Diastereomer | Chiral Derivatizing Agent | Chemical Shift (δ) (ppm) | Integral |
|---|---|---|---|
| (R)-Amine-(R)-CDA | (R)-Mosher's Acid | -71.5 | 1.0 |
| (S)-Amine-(R)-CDA | (R)-Mosher's Acid | -71.8 | 1.0 |
Note: This data is hypothetical and for illustrative purposes only, assuming a racemic mixture.
High-Resolution Mass Spectrometry (HRMS) for Metabolite Identification and Complex Mixture Analysis
High-Resolution Mass Spectrometry (HRMS) is an essential tool for determining the elemental composition of a molecule with high accuracy and for identifying its metabolites in complex biological matrices. ijpras.com When coupled with liquid chromatography (LC-HRMS), it allows for the separation and identification of biotransformation products of this compound.
The high mass accuracy of HRMS (typically <5 ppm) enables the confident determination of the molecular formula of the parent compound and its metabolites from their exact mass-to-charge (m/z) ratio. researchgate.net Common metabolic pathways for a molecule like this would include hydroxylation of the aromatic rings, O-debenzylation, N-acetylation, and subsequent conjugation reactions (e.g., glucuronidation or sulfation).
Tandem mass spectrometry (MS/MS) experiments on an HRMS instrument would provide structural information through fragmentation analysis. The fragmentation pattern of the parent ion would be characterized, and this information would be used to help elucidate the structures of metabolites by identifying characteristic fragment ions and neutral losses. For instance, the loss of the benzyl (B1604629) group or fragments of the tetralin core would be diagnostic.
Illustrative HRMS Data for Potential Metabolites of this compound
| Proposed Metabolite | Molecular Formula | Calculated Monoisotopic Mass (Da) | Observed m/z [M+H]⁺ | Mass Error (ppm) |
|---|---|---|---|---|
| Parent Compound | C₁₇H₁₉NO | 253.1467 | 254.1540 | 1.2 |
| O-Debenzylation | C₁₀H₁₃NO | 163.0997 | 164.1070 | -1.5 |
| Aromatic Hydroxylation | C₁₇H₁₉NO₂ | 269.1416 | 270.1489 | 0.8 |
| N-Acetylation | C₁₉H₂₁NO₂ | 295.1572 | 296.1645 | 1.1 |
| Glucuronide Conjugate of O-Debenzylated Metabolite | C₁₆H₂₁NO₇ | 339.1318 | 340.1391 | -0.9 |
Note: This data is hypothetical and for illustrative purposes only.
Multidimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Complex Structure Elucidation
While 1D NMR (¹H and ¹³C) provides basic structural information, multidimensional NMR techniques are required for the complete and unambiguous assignment of all proton and carbon signals and for determining the relative stereochemistry of the molecule. mnstate.edu
For this compound, the following 2D NMR experiments would be crucial:
COSY (Correlation Spectroscopy): To establish proton-proton (¹H-¹H) coupling networks, identifying which protons are adjacent to each other in the tetralin ring. wikipedia.org
HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon atom. wikipedia.org
HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range (2-3 bond) correlations between protons and carbons, which is key for connecting different fragments of the molecule, such as the benzyloxy group to the tetralin core.
NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons. For the tetralin ring, NOESY can help establish the relative stereochemistry by observing through-space interactions between protons on the same face of the ring.
These experiments, performed on an isolated enantiomer, would allow for the complete assignment of the molecule's constitution and conformation in solution.
Illustrative ¹H and ¹³C NMR Chemical Shift Assignments for this compound
| Position | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) | Key 2D NMR Correlations (HMBC, NOESY) |
|---|---|---|---|
| C1 | ~29 | ~2.5-3.0 | HMBC to C2, C8a; NOESY to H2, H8 |
| C2 | ~48 | ~3.0-3.5 | HMBC to C1, C3, C4; NOESY to H1, H3 |
| C3 | ~30 | ~1.5-2.0 | HMBC to C2, C4, C4a; NOESY to H2, H4 |
| C4 | ~25 | ~2.6-3.1 | HMBC to C3, C4a, C5; NOESY to H3, H5 |
| C6 | ~157 | - | HMBC from H5, H7, Benzyl-CH₂ |
| C7 | ~113 | ~6.7 | HMBC to C5, C6, C8a |
| Benzyl-CH₂ | ~70 | ~5.0 | HMBC to C6, Benzyl-C1' |
Note: This data is hypothetical and based on similar structures. Actual values may vary.
Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) for Absolute Configuration Assignment
Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are chiroptical spectroscopic techniques that provide definitive information about the absolute configuration of a chiral molecule. wikipedia.orgnih.gov These methods measure the differential absorption of left and right circularly polarized light by the molecule. wikipedia.org
The process involves two key steps:
Experimental Measurement: The VCD (in the infrared region) and ECD (in the UV-Vis region) spectra of an enantiomerically pure sample of this compound are recorded.
Theoretical Calculation: The theoretical VCD and ECD spectra for one of the enantiomers (e.g., the R-enantiomer) are calculated using quantum mechanical methods, such as Density Functional Theory (DFT). chromatographyonline.com
The absolute configuration is assigned by comparing the experimentally measured spectrum with the theoretically calculated spectrum. If the signs and relative intensities of the major bands in the experimental spectrum match the calculated spectrum for the R-enantiomer, then the sample is confirmed to be the R-enantiomer. If the experimental spectrum is a mirror image of the calculated R-enantiomer spectrum, the sample is the S-enantiomer. VCD is particularly powerful as it is sensitive to the entire 3D structure of the molecule in solution. researchgate.net
Illustrative Comparison of Experimental and Calculated VCD Data for Absolute Configuration Assignment
| Experimental VCD (cm⁻¹) | Experimental Sign | Calculated VCD for (R)-enantiomer (cm⁻¹) | Calculated Sign for (R)-enantiomer | Assignment |
|---|---|---|---|---|
| 1450 | + | 1455 | + | Match |
| 1380 | - | 1382 | - | Match |
| 1250 | + | 1248 | + | Match |
| 1100 | - | 1105 | - | Match |
Note: This data is hypothetical and for illustrative purposes only. A positive match would confirm the absolute configuration of the sample as (R).
Future Directions and Emerging Research Avenues
Application in Fragment-Based Drug Discovery and Design
Fragment-Based Drug Discovery (FBDD) is a powerful methodology for identifying lead compounds by screening small, low-molecular-weight molecules (fragments) that bind weakly to a biological target. biorxiv.orgfrontiersin.org The 2-aminotetralin core of 6-(Benzyloxy)-1,2,3,4-tetrahydronaphthalen-2-amine is an ideal starting point for FBDD. Its rigid conformation reduces the entropic penalty upon binding, and its structure is present in numerous bioactive compounds, suggesting it is a "privileged" scaffold. acs.orgresearchgate.net
In an FBDD campaign, the 2-aminotetralin scaffold could serve as a foundational fragment. Researchers can then use several strategies to evolve this fragment into a more potent lead compound:
Fragment Growing: Adding chemical substituents to the core scaffold to engage with adjacent pockets in the target's binding site. nih.gov
Fragment Linking: Connecting the aminotetralin fragment with another fragment known to bind in a nearby region to create a larger, higher-affinity molecule. frontiersin.org
Fragment Merging: Combining the structural features of the aminotetralin fragment with other active fragments to design a novel molecule with improved properties. frontiersin.org
The benzyloxy group at the 6-position provides a vector for "growing" the fragment, allowing for systematic exploration of the chemical space to enhance binding affinity and selectivity for a given protein target.
| Strategy | Description | Potential Modification on this compound |
|---|---|---|
| Fragment Growing | Extending the fragment to occupy adjacent binding pockets. | Modification of the benzyl (B1604629) group or replacement of the benzyloxy moiety with other functional groups. |
| Fragment Linking | Connecting two fragments that bind to nearby sites. | Using the amine or the aromatic ring as an anchor point to link to another identified fragment. |
| Fragment Merging/Scaffold Hopping | Combining features of multiple fragments into a single molecule. | Replacing the tetralin core with a different scaffold while retaining key binding interactions from the amine and benzyloxy groups. |
Integration into AI-Driven Retrosynthesis and Reaction Prediction Platforms
For a molecule like this compound and its future analogs, AI platforms could:
Optimize Synthesis: Propose the most efficient and cost-effective routes, considering factors like yield, step count, and reagent availability.
Enable Diversification: Rapidly generate synthetic pathways for a library of derivatives with various substitutions on the tetralin ring or modifications to the benzyloxy and amine groups.
Solve Synthetic Challenges: Suggest solutions for stereoselective synthesis to obtain specific enantiomers, which is often crucial for biological activity. For instance, biocatalytic methods using enzymes like imine reductases (IREDs) have been shown to be effective for the enantioselective synthesis of 2-aminotetralin derivatives. researchgate.net
| AI Platform Type | Function | Application to Aminotetralin Synthesis |
|---|---|---|
| Template-Based Models | Uses a library of known reaction rules to suggest disconnections. nih.gov | Predicting reliable, well-established reactions for synthesizing the core tetralin structure. |
| Template-Free Models | Learns the underlying principles of chemical reactivity to propose novel reactions. nih.gov | Designing innovative routes to complex or previously unsynthesized aminotetralin analogs. |
| Integrated Platforms | Combine retrosynthesis prediction with reaction condition optimization and commercial precursor sourcing. preprints.org | Providing a complete, end-to-end synthesis plan for a novel derivative of this compound. |
Development of Photoactivatable or Chemically Inducible Derivatives for Optogenetics/Chemogenetics
Optogenetics and chemogenetics are cutting-edge techniques that allow for the precise control of cellular activity using light or specific inert molecules, respectively. nih.govaddgene.org A key component of these technologies is the development of ligands that can modulate the activity of genetically engineered receptors.
Photoactivatable Ligands: The 2-aminotetralin scaffold could be chemically modified to create a photoswitchable ligand. By incorporating a photo-responsive moiety, such as an azobenzene group, into the structure, it might be possible to create a derivative of this compound that changes its shape and biological activity when exposed to specific wavelengths of light. nih.govbiorxiv.org This would allow researchers to turn the compound's effect on its biological target on and off with high spatiotemporal precision. nih.gov
Chemically Inducible Ligands (DREADDs): Chemogenetics often employs Designer Receptors Exclusively Activated by Designer Drugs (DREADDs). biorxiv.orgnih.gov These are engineered G-protein coupled receptors that are unresponsive to endogenous ligands but can be activated by specific, otherwise inert, small molecules. researchgate.net By modifying the 2-aminotetralin structure, it may be possible to design a ligand that selectively activates a DREADD. This would enable researchers to control the activity of specific neuronal populations in which the DREADD is expressed, providing a powerful tool for dissecting neural circuits.
Exploration of its Scaffolding Potential in Supramolecular Chemistry and Materials Science
Supramolecular chemistry involves the design of complex chemical systems held together by non-covalent interactions, such as hydrogen bonding, pi-stacking, and van der Waals forces. The structure of this compound contains several features that could be exploited in this field.
The amine group can act as a hydrogen bond donor, while the oxygen of the benzyloxy group and the pi-electron systems of the two aromatic rings can act as hydrogen bond acceptors and participate in pi-stacking interactions. This combination of features could allow the molecule to act as a "building block" or "tecton" for the self-assembly of larger, ordered supramolecular structures like gels, liquid crystals, or porous organic frameworks. While the direct use of tetralin derivatives in this context is not yet widely explored, the fundamental principles of supramolecular assembly suggest this is a plausible future research direction. For instance, porphyrin-based assemblies are known to be useful in photodynamic therapy, an area where novel scaffolding molecules are of interest. nih.gov
Contribution to the Understanding of Structure-Function Relationships in Biological Systems
The 2-aminotetralin scaffold is a well-established pharmacophore that interacts with a variety of biological targets, most notably monoamine transporters and serotonin (B10506) receptors. nih.govnih.govnih.gov Systematic modification of this compound and characterization of the biological activity of the resulting analogs can provide deep insights into structure-activity relationships (SAR) and structure-function relationships (SFR).
Key research questions that could be addressed include:
Role of the 6-substituent: How does the size, electronics, and hydrogen-bonding capacity of the group at the 6-position (here, a benzyloxy group) affect binding affinity and functional activity at different receptors? Studies have shown that a hydroxyl group at the 6-position can increase potency for norepinephrine and dopamine (B1211576) uptake inhibition. nih.govnih.gov
Stereochemistry: How does the stereochemistry at the 2-position (the amine-bearing carbon) influence selectivity between different receptor subtypes? For serotonin receptors, the (2S) enantiomer is often preferred. nih.gov
Amine Substitution: What is the effect of substituting the primary amine with secondary or tertiary amines on potency and selectivity?
Q & A
Basic Research Question
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR are standard for confirming stereochemistry and functional groups. For example, trans-configuration in tetrahydronaphthalen-2-amines is confirmed by coupling constants (J = 8–12 Hz) between adjacent protons .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (e.g., λ = 254 nm) using MeOH:EtOH:hexanes (5:5:85) resolves enantiomers (retention times ~15–17 minutes) .
- Mass Spectrometry (HRMS) : High-resolution MS validates molecular formula and detects impurities (<0.5% by area normalization).
How should researchers mitigate hazards during synthesis and handling of this compound?
Basic Research Question
- Hazard Analysis : Pre-reaction risk assessments are mandatory. For example, analogs like anomeric amides may exhibit mutagenicity, requiring Ames testing and proper ventilation .
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods when handling volatile intermediates (e.g., benzyl chloride derivatives).
- Waste Disposal : Quench reactive byproducts (e.g., acyl chlorides) with aqueous sodium bicarbonate before disposal .
What strategies optimize enantiomeric purity in the synthesis of this compound derivatives?
Advanced Research Question
- Chiral Catalysts : Use enantioselective catalysts like (R)-BINAP-Pd complexes to achieve >90% enantiomeric excess (ee) .
- Dynamic Resolution : Adjust pH and temperature during crystallization to favor one enantiomer. For example, slow cooling in ethanol yields trans-isomers preferentially .
- Chromatographic Separation : Chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) resolve racemic mixtures with baseline separation .
How can contradictions in spectroscopic data (e.g., NMR splitting patterns) be resolved during structural validation?
Advanced Research Question
- Variable Temperature NMR : Resolve overlapping signals by acquiring spectra at elevated temperatures (e.g., 40°C) to reduce rotational barriers .
- 2D NMR Techniques : HSQC and HMBC correlations map proton-carbon connectivity, distinguishing between regioisomers.
- Computational Validation : Compare experimental NMR shifts with density functional theory (DFT)-predicted values to confirm assignments .
What in silico approaches predict the pharmacological activity of this compound?
Advanced Research Question
- Molecular Docking : Screen against target receptors (e.g., serotonin transporters) using AutoDock Vina to estimate binding affinities (ΔG values). For tetrahydronaphthalen-2-amines, trans-substituents show higher affinity due to steric complementarity .
- Pharmacophore Modeling : Identify critical functional groups (e.g., benzyloxy moiety) for activity using Schrödinger’s Phase.
- ADMET Prediction : Tools like SwissADME assess bioavailability and toxicity risks (e.g., CYP450 inhibition potential) .
How do substituents at the 4-position of the tetrahydronaphthalene ring influence biological activity?
Advanced Research Question
- Structure-Activity Relationship (SAR) Studies : Bulky substituents (e.g., cyclohexyl) enhance lipophilicity and membrane permeability but may reduce solubility. For example, trans-4-cyclohexyl derivatives exhibit 10-fold higher receptor affinity than unsubstituted analogs .
- Electronic Effects : Electron-withdrawing groups (e.g., chloro) increase metabolic stability by reducing oxidative degradation .
What methodologies validate the stability of this compound under varying storage conditions?
Advanced Research Question
- Forced Degradation Studies : Expose the compound to heat (60°C), light (UV, 254 nm), and humidity (75% RH) for 4 weeks. Monitor degradation via HPLC; <5% degradation indicates acceptable stability .
- Kinetic Modeling : Use Arrhenius equations to extrapolate shelf life at 25°C from accelerated stability data .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
